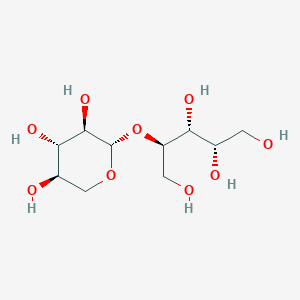
Sodium 4-ethylthiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-ethylthiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 4-position and a carboxylate group at the 2-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Vorbereitungsmethoden
The synthesis of sodium 4-ethylthiazole-2-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the mixture being heated to around 60-70°C for several hours. The product is then isolated by filtration and purified .
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Sodium 4-ethylthiazole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 2-position of the thiazole ring, leading to the formation of various derivatives
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Sodium 4-ethylthiazole-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex thiazole derivatives. These derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
In biology and medicine, thiazole derivatives are known for their role in the development of drugs targeting various diseases. For example, some thiazole-based compounds have shown promise as anti-inflammatory and neuroprotective agents. Additionally, the compound’s ability to modulate enzyme activity and receptor binding makes it a valuable tool in biochemical research .
In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for use in various applications, including as a catalyst in organic synthesis and as a stabilizer in polymer production .
Wirkmechanismus
The mechanism of action of sodium 4-ethylthiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its chemical structure and the specific biological system in which it is used. For example, thiazole derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and regulation .
The compound’s ability to modulate enzyme activity is often attributed to its binding to the active site of the enzyme, where it can interfere with substrate binding or catalysis. Additionally, the presence of the carboxylate group allows for interactions with metal ions and other cofactors, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Sodium 4-ethylthiazole-2-carboxylate can be compared to other thiazole derivatives, such as sodium 4-methylthiazole-2-carboxylate and sodium 4-phenylthiazole-2-carboxylate. While these compounds share a similar core structure, the presence of different substituents at the 4-position can significantly influence their chemical and biological properties.
Sodium 4-methylthiazole-2-carboxylate: This compound has a methyl group at the 4-position, which can affect its reactivity and solubility compared to the ethyl-substituted derivative.
Sodium 4-phenylthiazole-2-carboxylate: The presence of a phenyl group at the 4-position can enhance the compound’s aromaticity and potential for π-π interactions, making it more suitable for certain applications .
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H6NNaO2S |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
sodium;4-ethyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-2-4-3-10-5(7-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
LSHBUAUERQIGTI-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=CSC(=N1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



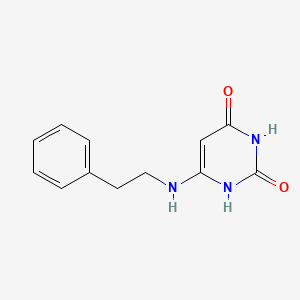
![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)
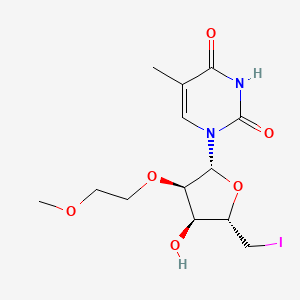
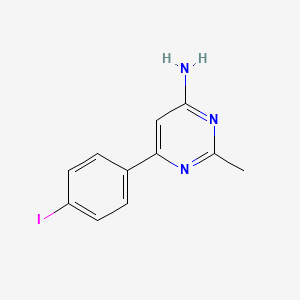
![[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)

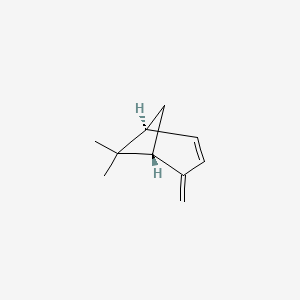

![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)

